Imino-tris(dimethylamino)phosphorane
Overview
Description
Scientific Research Applications
Imino-tris(dimethylamino)phosphorane has a wide range of applications in scientific research:
Biology: Its role as a catalyst in the synthesis of biologically active compounds is being explored.
Medicine: Research is ongoing to investigate its potential use in drug synthesis and development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
Safety and Hazards
Imino-tris(dimethylamino)phosphorane is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
Future Directions
Imino-tris(dimethylamino)phosphorane is a base that can be used as a reagent in the deboronation of ortho and meta carboranes . It can also act as an organocatalyst in the synthesis of cyclic organic carbonates using glycerol under solvent-free conditions . This suggests potential future directions in the synthesis of new compounds.
Relevant Papers The paper “Targeted synthesis of zeolites from calculated interaction between zeolite structure and organic template” discusses the use of this compound . The paper suggests that the minimum energy principle from theoretical simulation is key for guiding zeolite crystallization .
Biochemical Analysis
Biochemical Properties
Imino-tris(dimethylamino)phosphorane plays a significant role in biochemical reactions. It acts as a base and can be used as a reagent in the deboronation of ortho and meta carboranes . It also serves as an organocatalyst in the synthesis of cyclic organic carbonates using glycerol under solvent-free conditions
Molecular Mechanism
The molecular mechanism of this compound involves a transitional stage where a base protonates the phosphorane group of the compound, allowing for subsequent nucleophilic attack on an electrophilic substrate . This process facilitates the creation of carbon-carbon and carbon-heteroatom bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Imino-tris(dimethylamino)phosphorane can be synthesized from aminotris(dimethylamino)phosphonium chloride. The process involves reacting aminotris(dimethylamino)phosphonium chloride with an aqueous solution of the hydroxide of an alkali metal or alkaline earth metal in the presence of a solvent. The reaction mixture is then heated to remove water, followed by solid-liquid separation and distillation to obtain the final product .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route, ensuring high purity and yield. The process is optimized for large-scale production by controlling reaction conditions and using efficient separation techniques .
Chemical Reactions Analysis
Types of Reactions
Imino-tris(dimethylamino)phosphorane undergoes various types of chemical reactions, including:
Deboronation: It acts as a reagent in the deboronation of ortho and meta carboranes.
Organocatalysis: It is used as an organocatalyst in the synthesis of cyclic organic carbonates from glycerol under solvent-free conditions.
Common Reagents and Conditions
Deboronation: Common reagents include ortho and meta carboranes, and the reaction is typically carried out under anhydrous conditions.
Organocatalysis: The reaction involves glycerol and is performed under solvent-free conditions.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
- Phosphazene base P1-t-Bu-tris(tetramethylene)
- Phosphazene base P2-Et
- Phosphazene base P4-t-Bu solution
- Phosphazene base P1-t-Bu
Uniqueness
Imino-tris(dimethylamino)phosphorane is unique due to its strong basicity and non-ionic nature. It is more effective in certain reactions compared to other phosphazene bases, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
N-[bis(dimethylamino)phosphinimyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19N4P/c1-8(2)11(7,9(3)4)10(5)6/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTNLYAAZKKMTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=N)(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19N4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402226 | |
Record name | Imino-tris(dimethylamino)phosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49778-01-0 | |
Record name | Imino-tris(dimethylamino)phosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imino-tris(dimethylamino)phosphorane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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